molecular formula C21H17ClN4S B15085534 4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15085534
M. Wt: 392.9 g/mol
InChI Key: GHICCNBBAKITCE-UHFFFAOYSA-N
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Description

4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including a chlorophenyl group and a methylbenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The pyridine ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The chlorophenyl and methylbenzylsulfanyl groups are then added through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and the substituents can interact with the active site of enzymes or the binding site of receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 4-methylbenzoate: Similar in structure but lacks the triazole and pyridine rings.

    N’-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: Contains similar functional groups but has a different core structure.

Uniqueness

4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to the combination of its triazole and pyridine rings, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17ClN4S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17ClN4S/c1-15-2-4-16(5-3-15)14-27-21-25-24-20(17-10-12-23-13-11-17)26(21)19-8-6-18(22)7-9-19/h2-13H,14H2,1H3

InChI Key

GHICCNBBAKITCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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